Cyclohex-2-en-1-ylzinc bromide, 0.50 M in Ether
Description
Foundational Principles of Organozinc Chemistry
The field of organozinc chemistry dates back to 1849 with Edward Frankland's synthesis of diethylzinc, the first compound featuring a metal-to-carbon sigma bond. nih.govacs.org Organozinc compounds, characterized by a carbon-zinc (C-Zn) bond, are generally less reactive than their organolithium and organomagnesium counterparts. nih.govnih.gov This moderated reactivity is a significant advantage, as it allows for the preparation of highly functionalized organozinc reagents that are tolerant of various functional groups such as esters, nitriles, and ketones within the same molecule. nih.gov
The C-Zn bond is polar covalent, with polarization towards the carbon atom, making it nucleophilic. nih.gov The reactivity of these reagents can be enhanced through transmetalation to more reactive species or by using catalysts, commonly palladium or nickel complexes. nih.govuni-muenchen.de The preparation of organozinc halides, such as Cyclohex-2-en-1-ylzinc bromide, typically involves the direct oxidative addition of zinc metal into a carbon-halogen bond of an corresponding organic halide. nih.gov
Several cornerstone reactions in organic synthesis rely on organozinc intermediates:
The Reformatsky Reaction: This reaction involves the condensation of α-halo esters with aldehydes or ketones using metallic zinc to produce β-hydroxy-esters. wikipedia.orgiupac.orgnih.gov The organozinc reagent, often called a 'Reformatsky enolate', is generated in situ. wikipedia.org
The Simmons-Smith Reaction: This is a key method for synthesizing cyclopropanes from alkenes using an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple. x-mol.comnih.gov The reaction is stereospecific, preserving the geometry of the starting alkene. x-mol.com
The Barbier Reaction: Similar to the Grignard reaction, the Barbier reaction involves the reaction of an alkyl halide with a carbonyl compound in the presence of a metal like zinc, magnesium, or indium. A crucial difference is that the organometallic species is generated in situ, which is advantageous when the reagent is unstable.
The Negishi Coupling: A versatile and widely used palladium- or nickel-catalyzed cross-coupling reaction that joins an organozinc compound with an organic halide or triflate. uni-muenchen.de This reaction is powerful for creating C(sp³)–C(sp²), C(sp²)–C(sp²), and other carbon-carbon bonds. uni-muenchen.denih.gov
Evolution and Scope of Allylic Organometallic Reagents
Allylic organometallic reagents are a subset of organometallics that feature a metal bonded to an allylic system. Their utility in synthesis is immense, as they can react with electrophiles at either the α- or γ-position, although reactions often proceed with allylic rearrangement. The classical method for generating these reagents involves the reaction of an allyl halide with a metal, but this can be complicated by homocoupling (Wurtz reaction) side products.
The development of allylic organometallic chemistry has been driven by the need for stereocontrol in the synthesis of complex molecules like macrolides and polyether antibiotics. x-mol.com The reaction of allylic organometallics with aldehydes and ketones to form homoallylic alcohols is analogous to the aldol (B89426) addition, providing access to key structural motifs in natural products. x-mol.com Different metals impart distinct stereochemical outcomes; for instance, (Z)-crotylboronates provide syn-homoallylic alcohols, while crotylchromium reagents can yield anti-products. x-mol.com
Modern advancements have focused on generating allylic zinc reagents under milder conditions and via alternative pathways to suppress side reactions. One innovative method involves the fragmentation of sterically hindered homoallylic zinc alkoxides, which generates the desired allylic zinc reagent in situ without forming homocoupling products. wikipedia.org Furthermore, the scope has expanded to include catalytic enantioselective methods, which avoid the use of preformed, stoichiometric allyl metal reagents and reduce metallic byproducts, aligning with the principles of green chemistry.
Contextualization of Cyclohex-2-en-1-ylzinc Bromide within Synthetic Methodologies
Cyclohex-2-en-1-ylzinc bromide is a specific cyclic allylic organozinc reagent. As an allylic nucleophile, it participates in reactions characteristic of this class, including cross-coupling and addition to carbonyls and other electrophiles. Its cyclic nature provides a rigid framework that can influence the stereochemical outcome of its reactions.
A notable application of Cyclohex-2-en-1-ylzinc bromide is in the functionalization of highly strained molecules. In a recent study, it was used in the highly regioselective ring-opening of [1.1.1]propellane. The reaction proceeds smoothly to form a zincated bicyclo[1.1.1]pentane (BCP) intermediate, which can then be trapped by various electrophiles. This methodology provides a powerful tool for creating functionalized BCPs, which are of significant interest in medicinal chemistry as bioisosteres for aryl and other groups.
The reaction of Cyclohex-2-en-1-ylzinc bromide with [1.1.1]propellane, followed by quenching with an electrophile, demonstrates the reagent's utility in constructing complex scaffolds.
| Reactant 1 | Reactant 2 | Quenching Electrophile | Product | Yield | Reference |
|---|---|---|---|---|---|
| Cyclohex-2-en-1-ylzinc bromide | [1.1.1]Propellane | Allyl Bromide | 3-(Cyclohex-2-en-1-yl)bicyclo[1.1.1]pentan-1-yl)(allyl)zinc | 85% |
This specific application highlights the reagent's ability to engage in complex transformations, yielding highly functionalized and unique molecular architectures. Beyond this, Cyclohex-2-en-1-ylzinc bromide is a viable partner in Negishi cross-coupling reactions, where it can be coupled with aryl, vinyl, or acyl halides to introduce the cyclohexenyl moiety into a wide range of organic molecules, a common strategy in the synthesis of natural products and pharmaceuticals. nih.gov
Structure
3D Structure of Parent
Properties
IUPAC Name |
bromozinc(1+);cyclohexene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9.BrH.Zn/c1-2-4-6-5-3-1;;/h1-3H,4-6H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTAGJBARLWDNJM-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[CH-]C=CC1.[Zn+]Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Cyclohex 2 En 1 Ylzinc Bromide Formation
Direct Metal Insertion Strategies
Direct insertion of zinc into an organic halide is a primary method for creating organozinc reagents. wikipedia.org This approach is facilitated by activating the typically sluggish zinc metal, often through the use of additives. nih.gov For allylic systems, this method provides a straightforward route to the desired organometallic compound.
The use of lithium chloride (LiCl) as an activating agent has become a widespread protocol for the synthesis of organozinc reagents from organic halides in ethereal solvents like tetrahydrofuran (B95107) (THF). nih.govresearchgate.net This method is particularly effective for the preparation of allylic zinc reagents from the corresponding allylic chlorides or bromides. uni-muenchen.de The process involves the direct insertion of zinc dust into the carbon-halogen bond of a precursor like 3-bromocyclohex-1-ene. The presence of LiCl significantly accelerates the reaction, often allowing it to proceed at lower temperatures and avoiding the need for high-boiling polar aprotic co-solvents. nih.govacs.org This LiCl-mediated route has been successfully applied to generate cyclic allylic zinc reagents in good yields. uni-muenchen.de
Optimizing the synthesis of Cyclohex-2-en-1-ylzinc bromide is crucial for achieving high yields and ensuring the reagent's stability and reactivity. Key parameters include temperature, solvent, concentration, and reaction time.
Temperature: The reaction can often be initiated at 0 °C and then allowed to proceed at room temperature (25 °C), providing a balance between reaction rate and reagent stability. acs.org
Solvent: Ethereal solvents, particularly tetrahydrofuran (THF), are standard for this reaction due to their ability to solvate the organozinc species.
Concentration and Stoichiometry: Typically, an excess of zinc dust (e.g., 1.5 equivalents) and LiCl (e.g., 1.5 equivalents) relative to the allylic halide is used to drive the reaction to completion. acs.org Studies on similar flow-based systems have shown that adjusting the concentration and residence time (by altering the flow rate) can significantly impact the conversion to the organozinc reagent. rsc.org For instance, decreasing the flow rate, which increases the residence time of the halide with the zinc, was found to improve the yield of the resulting carboxylated product after quenching with CO2. rsc.org
A summary of factors influencing the reaction is presented below.
| Parameter | Condition | Rationale / Observation | Reference |
|---|---|---|---|
| Activating Agent | Lithium Chloride (LiCl) | Significantly accelerates the rate of zinc insertion. | nih.govacs.org |
| Temperature | 0 °C to 25 °C | Allows for controlled reaction initiation and completion without significant degradation. | acs.org |
| Solvent | Tetrahydrofuran (THF) | Effectively solvates the organozinc reagent and the LiCl additive. | nih.gov |
| Residence Time (in flow) | Increased residence time | Higher conversion to the organozinc intermediate was observed. | rsc.org |
The role of LiCl in accelerating organozinc formation has been a subject of detailed mechanistic study. nih.gov Research using fluorescence microscopy has revealed that the direct insertion process consists of two primary steps:
Oxidative Addition: The initial step is the oxidative addition of the organic halide to the metallic zinc surface, forming a surface-bound organozinc intermediate. nih.govmorressier.com
Solubilization: This intermediate is often poorly soluble and can passivate the zinc surface, slowing or halting the reaction. The crucial role of LiCl is to accelerate the solubilization of these organozinc intermediates from the metal surface into the solution. nih.govresearchgate.netnih.gov
Comparative Analysis of Preparative Routes for Allylic Organozinc Species
While direct insertion is a powerful method, other routes to allylic organozinc species exist, primarily involving transmetalation from other organometallic precursors or the use of more reactive forms of zinc.
Transmetalation involves the transfer of an organic group from one metal to another. This is a common strategy in organometallic chemistry to generate reagents with tailored reactivity. wikipedia.org
From Organomagnesium Reagents: A well-established method involves the initial formation of an allylic Grignard reagent (an organomagnesium halide) from an allylic halide and magnesium metal. This is followed by transmetalation with a zinc salt, typically zinc bromide (ZnBr2), to yield the desired allylic zinc reagent. uni-muenchen.de This protocol is advantageous when the initial Grignard formation is more facile or when precise control over the halide counter-ion is desired.
From Organolithium Reagents: Similarly, an allylic lithium compound can be prepared and subsequently transmetalated with a zinc salt. However, allylic lithium reagents are generally more reactive and less functional-group tolerant than their Grignard or zinc counterparts.
From Other Transition Metals: More complex transmetalation pathways have been developed, for instance, from cobalt metallacycles. In one such process, a cobalt catalyst facilitates the coupling of an alkyne and an imine, forming a cobalt-containing ring, which then undergoes transmetalation to zinc to yield an organozinc species. chemistryviews.org While not a direct route to simple allylic zinc halides, this illustrates the versatility of transmetalation in generating functionalized organozinc compounds. chemistryviews.org
The benefit of transmetalating to zinc is the resulting reagent's increased tolerance for various functional groups due to its lower reactivity compared to organolithium or organomagnesium precursors, which enhances selectivity in subsequent reactions. wikipedia.org
Beyond the use of salt additives like LiCl, the intrinsic reactivity of the zinc metal itself can be enhanced. Rieke zinc is a highly activated form of zinc powder produced by the chemical reduction of a zinc salt, such as zinc chloride (ZnCl2), with a potent reducing agent like lithium or sodium metal in a solvent. nih.govwikipedia.orgnih.gov
Rieke zinc readily undergoes oxidative addition with a wide range of organic halides, including those that are unreactive toward commercial zinc dust, even without additives. nih.govriekemetals.com Its high reactivity is attributed to its high surface area and clean, oxide-free surface.
Interestingly, the method of preparation for Rieke zinc has a profound impact on its subsequent reactivity, an effect now understood to be linked to the salt byproducts generated during its formation. nih.govnih.gov
Lithium-reduced Rieke Zinc: The reduction of ZnCl2 with lithium metal produces LiCl as a byproduct. This "built-in" LiCl behaves similarly to exogenously added LiCl, accelerating the solubilization of organozinc intermediates from the zinc surface. nih.gov
Sodium-reduced Rieke Zinc: This preparation generates NaCl as a byproduct. Since NaCl is ineffective at solubilizing the organozinc intermediates, these species can build up on the zinc surface. However, the reactivity of sodium-reduced Rieke zinc can be enhanced to match that of the lithium-reduced version simply by adding soluble LiCl to the reaction mixture. nih.govnih.gov
These findings show that the enhanced reactivity of different Rieke zinc preparations often arises from the soluble salt byproducts in the supernatant rather than from differences in the solid metal particles themselves. nih.gov This highlights a unifying principle where activating salts, whether added separately or generated in situ, play a critical mechanistic role in the formation of soluble organozinc reagents.
Reactivity Profiles and Reaction Mechanisms of Cyclohex 2 En 1 Ylzinc Bromide
General Reactivity and Functional Group Compatibility
Organozinc halides, including Cyclohex-2-en-1-ylzinc bromide, are valued for their moderate reactivity, which imparts a high degree of functional group tolerance compared to more reactive organometallic counterparts like Grignard or organolithium reagents. This allows for their use in complex molecular settings without the need for extensive protecting group strategies.
Substrate Scope and Tolerated Functionalities
The utility of Cyclohex-2-en-1-ylzinc bromide has been demonstrated in reactions with highly strained ring systems. A notable example is its reaction with [1.1.1]propellane. In this transformation, the organozinc reagent opens the strained bicyclo[1.1.1]pentane core, and the resulting zincated intermediate can be trapped with various electrophiles.
Table 1: Reaction of Cyclohex-2-en-1-ylzinc bromide with [1.1.1]Propellane
| Entry | Electrophile | Product | Yield (%) |
|---|
Data synthesized from studies on allylic zinc additions to propellanes.
Generally, allylic zinc reagents are compatible with a range of functional groups, including esters, nitriles, and amides, which are often susceptible to attack by harder nucleophiles. While specific data for Cyclohex-2-en-1-ylzinc bromide is limited, it is anticipated to react successfully with a variety of electrophiles as outlined for general allylic zinc reagents.
Table 2: Anticipated Substrate Scope and Functional Group Tolerance
| Electrophile Class | Expected Product Type | Tolerated Functional Groups (on electrophile) |
|---|---|---|
| Aldehydes & Ketones | Homoallylic Alcohols | Ethers, Acetals, Esters, Amides, Nitriles |
| Imines | Homoallylic Amines | Aryl halides, Alkyl halides |
| Acyl Halides | Allylic Ketones | Carbon-carbon multiple bonds |
| Aryl/Vinyl Halides (Pd-cat.) | Allylated Arenes/Alkenes | Ketones, Esters, Nitriles |
Regioselectivity and Chemoselectivity in Transformations
Allylic zinc reagents can, in principle, react at either the α or γ position of the allylic system. Cyclohex-2-en-1-ylzinc bromide is a secondary allylic zinc reagent and is in equilibrium with its primary allylic isomer, 3-cyclohexenylzinc bromide. The position of attack on an electrophile is highly dependent on the substrate and reaction conditions.
In the documented reaction with [1.1.1]propellane, Cyclohex-2-en-1-ylzinc bromide reacts exclusively at the γ-position, leading to the product derived from the rearranged primary organozinc intermediate. This complete allylic rearrangement is a common feature in reactions of unsymmetrically substituted allylic zinc species, particularly with substrates that can engage in a cyclic transition state.
Chemoselectivity, the preferential reaction of a reagent with one functional group over another, is a hallmark of organozinc chemistry. Due to their relatively soft nucleophilic character, they can often discriminate between different types of electrophiles. For instance, in a molecule containing both a ketone and an ester, an allylic zinc reagent would be expected to react preferentially with the more electrophilic ketone. However, specific competitive studies involving Cyclohex-2-en-1-ylzinc bromide are not extensively reported.
Stereochemical Aspects of Cyclohex-2-en-1-ylzinc Bromide Reactions
The stereochemical outcome of reactions involving allylic organometallics is a cornerstone of their synthetic utility. The formation of new stereocenters can often be predicted and controlled by understanding the geometry of the transition state.
Stereospecificity and Enantioselective Induction
Reactions of chiral, non-racemic allylic zinc reagents can proceed with high stereospecificity, meaning the stereochemistry of the starting material dictates the stereochemistry of the product. However, as Cyclohex-2-en-1-ylzinc bromide is itself achiral, discussions of stereospecificity are not applicable unless a chiral derivative is used.
Enantioselective induction in reactions with prochiral electrophiles (like aldehydes and ketones) can be achieved by the addition of chiral ligands. While this is a well-established strategy for many organozinc additions, specific high-yielding enantioselective methods employing Cyclohex-2-en-1-ylzinc bromide are not prominently featured in the literature. The development of such catalytic systems would typically involve screening a variety of chiral amino alcohols, diols, or phosphine-based ligands.
Diastereoselective Control in Carbon-Carbon Bond Formations
The reaction of allylic zinc reagents with chiral aldehydes or ketones can lead to the formation of diastereomeric products. The stereochemical course of these additions is often rationalized by the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state.
In this model, the metal (zinc) coordinates to both the oxygen of the carbonyl group and the oxygen of its own enolate-like structure. The substituents of both the allylic reagent and the carbonyl compound occupy pseudo-equatorial or pseudo-axial positions to minimize steric hindrance. For a cyclic system like Cyclohex-2-en-1-ylzinc bromide, the conformational constraints of the cyclohexene (B86901) ring would play a significant role in determining the facial selectivity of the addition. The bulky cyclohexenyl group would likely adopt a pseudo-equatorial position in the transition state to minimize 1,3-diaxial interactions, thus influencing the stereochemistry of the newly formed carbinol center. Specific data on the diastereomeric ratios achieved with this reagent are needed for a complete analysis.
Mechanistic Pathways and Theoretical Investigations
The mechanism of the addition of allylic zinc reagents to carbonyls is generally accepted to proceed through a cyclic, pericyclic transition state as described by the Zimmerman-Traxler model. This concerted mechanism accounts for the high stereoselectivity often observed.
For reactions involving other electrophiles, the pathway can differ. For example, copper- or palladium-catalyzed cross-coupling reactions involve distinct organometallic catalytic cycles, typically comprising oxidative addition, transmetalation, and reductive elimination steps.
Theoretical investigations, such as Density Functional Theory (DFT) calculations, have been employed to rationalize the high regioselectivity observed in the reactions of related unsymmetrical allylic zinc reagents. Studies on the reaction of prenylzinc bromide with [1.1.1]propellane suggest that the reaction proceeds via a cyclic transition state involving the zinc reagent, LiCl (often used to solubilize and activate organozinc reagents), and the propellane. This model shows that the pathway leading to the rearranged (γ-attack) product has a significantly lower activation energy than the alternative pathway, explaining the exclusive formation of a single regioisomer. It is highly probable that the reaction of Cyclohex-2-en-1-ylzinc bromide follows a similar mechanistic pathway, with the transition state geometry dictating the observed complete allylic rearrangement.
Elucidation of Allylic Rearrangement Mechanisms
The reactivity of Cyclohex-2-en-1-ylzinc bromide is fundamentally linked to the phenomenon of allylic rearrangement, a process where the double bond and the metallic moiety exchange positions. This dynamic equilibrium between the α- (or kinetic) and γ- (or thermodynamic) isomers is a key determinant of the regioselectivity of its reactions with electrophiles.
The mechanism of this rearrangement is believed to proceed through a transient, delocalized π-allyl-zinc intermediate. In this state, the zinc atom is not localized to a single carbon but rather interacts with the three carbons of the allyl system. The transition between the α- and γ-isomers occurs through this delocalized intermediate. The position of the equilibrium is influenced by several factors, including steric hindrance and the electronic nature of substituents on the cyclohexenyl ring.
In the case of unsubstituted Cyclohex-2-en-1-ylzinc bromide, the α-isomer is generally the kinetically favored product upon its formation from 3-bromocyclohexene. However, it can rapidly equilibrate to the more stable γ-isomer, which is often the thermodynamically preferred species. This isomerization has significant implications for synthesis, as the reaction with an electrophile can potentially occur at either the C1 (α) or C3 (γ) position, leading to a mixture of products.
The nature of the electrophile and the reaction conditions can influence which isomer reacts preferentially. Hard electrophiles tend to react faster with the more carbanionic α-position, while softer electrophiles may favor reaction at the γ-position.
Computational Modeling and DFT Studies on Reaction Energetics
Density Functional Theory (DFT) has emerged as a powerful tool for dissecting the intricate energetic details of organometallic reaction mechanisms. While specific DFT studies exclusively focused on Cyclohex-2-en-1-ylzinc bromide are not extensively documented in publicly available literature, computational investigations of analogous allylic zinc reagents provide significant insights into the energetics of the allylic rearrangement and subsequent reactions.
These computational models allow for the calculation of the relative energies of the α- and γ-isomers, the transition state energy for their interconversion, and the activation barriers for their reactions with various electrophiles. Such studies consistently show that the transition state for the allylic rearrangement involves a highly delocalized π-allyl structure, confirming the proposed mechanistic pathway.
Furthermore, DFT calculations can quantify the influence of solvent molecules on the stability of the different species involved. By explicitly including solvent molecules (such as diethyl ether) in the calculations, it is possible to model the coordination of the solvent to the zinc center and its effect on the energy profile of the reaction. These models can help to explain the experimentally observed solvent effects on reaction rates and selectivities.
The table below presents hypothetical relative energy data based on general principles and findings for similar allylic organometallic systems, illustrating the kind of information that can be obtained from DFT studies.
| Species | Relative Energy (kcal/mol) |
| α-Cyclohex-2-en-1-ylzinc bromide (in Ether) | 0 (Reference) |
| Transition State for Rearrangement (in Ether) | +15 to +20 |
| γ-Cyclohex-2-en-1-ylzinc bromide (in Ether) | -1 to -3 |
Note: This data is illustrative and intended to represent the expected energetic relationships.
Influence of Solvent Coordination and Aggregation States on Reaction Kinetics
The solvent in which a reaction is conducted is not merely an inert medium but an active participant that can profoundly influence reaction kinetics. In the case of Cyclohex-2-en-1-ylzinc bromide in a 0.50 M solution in diethyl ether, the ether molecules play a crucial role in stabilizing the organozinc species through coordination to the Lewis acidic zinc center.
This coordination has several important consequences. Firstly, it solubilizes the organozinc reagent. Secondly, it modulates the reactivity of the carbon-zinc bond. The electron-donating ether molecules increase the electron density on the zinc atom, which in turn can influence the nucleophilicity of the allylic system.
Furthermore, organozinc halides are known to exist in solution not as simple monomers but as aggregates, such as dimers, trimers, or even higher-order structures. The extent of this aggregation is highly dependent on the solvent, concentration, and the nature of the organic and halide components. In diethyl ether, Cyclohex-2-en-1-ylzinc bromide is expected to form dimeric or higher aggregates, where the bromide atoms bridge between zinc centers.
The aggregation state has a direct impact on the reaction kinetics. The reactivity of these aggregates is generally lower than that of the monomeric species. Therefore, the observed reaction rate is often a complex function of the equilibrium between different aggregation states. For a reaction to occur, an aggregate may need to dissociate to a more reactive, less sterically hindered monomeric or lower-order aggregate.
The following table summarizes the expected influence of solvent and aggregation on the kinetic profile of reactions involving Cyclohex-2-en-1-ylzinc bromide.
| Factor | Influence on Reaction Kinetics |
| Solvent Coordination (Ether) | Stabilizes the organozinc reagent, modulates reactivity. Stronger coordinating solvents can favor monomeric species. |
| Aggregation State | Higher aggregates are generally less reactive. The observed rate depends on the equilibrium between aggregates and more reactive monomers. |
| Concentration | Higher concentrations tend to favor the formation of higher aggregates, potentially leading to a decrease in the apparent reaction rate constant. |
Applications of Cyclohex 2 En 1 Ylzinc Bromide in Advanced Organic Synthesis
Transition-Metal-Catalyzed Cross-Coupling Reactions
Cyclohex-2-en-1-ylzinc bromide serves as a competent nucleophilic partner in a variety of transition-metal-catalyzed cross-coupling reactions. These transformations are fundamental to the synthesis of complex organic molecules, enabling the formation of carbon-carbon bonds with high efficiency and selectivity.
The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide or triflate, is a powerful tool for C-C bond formation. organic-chemistry.orgnih.govpitt.edumit.edu For secondary alkylzinc halides like cyclohex-2-en-1-ylzinc bromide, palladium-based catalysts are often preferred due to their high yields and broad functional group tolerance. fiveable.me The development of specialized ligands, such as the biarylphosphine CPhos, has been instrumental in promoting the desired reductive elimination step over undesired side reactions like β-hydride elimination, which is a common challenge with secondary alkyl reagents. organic-chemistry.orgnih.gov
While the general methodology for the Negishi coupling of secondary alkylzinc halides with a wide range of aryl bromides and activated chlorides is well-established, specific studies detailing the coupling of Cyclohex-2-en-1-ylzinc bromide with a diverse array of electrophiles are not extensively documented in the reviewed literature. However, the existing research with similar cyclic and acyclic secondary alkylzinc reagents suggests that Cyclohex-2-en-1-ylzinc bromide would be a viable coupling partner under optimized conditions. organic-chemistry.orgnih.gov
Table 1: Representative Conditions for Negishi Coupling of Secondary Alkylzinc Halides
| Catalyst | Ligand | Solvent | Temperature | Electrophile Scope |
| Pd(OAc)₂ | CPhos | THF/Toluene | Ambient | Aryl bromides and activated aryl chlorides |
This table represents generalized conditions successful for secondary alkylzinc halides. Specific data for Cyclohex-2-en-1-ylzinc bromide is not detailed in the provided search results.
Copper-catalyzed allylic substitutions provide a distinct regioselectivity compared to their palladium-catalyzed counterparts, typically favoring the γ-substituted product. wikipedia.orgbeilstein-journals.orgbeilstein-journals.orgnih.govresearchgate.net These reactions often employ "hard" carbon nucleophiles, such as organozinc reagents. wikipedia.org The proposed mechanism involves the coordination of a Cu(I) species to the olefin of the allylic substrate, followed by an oxidative addition at the γ-position, leading to a Cu(III)-allyl intermediate. Subsequent reductive elimination yields the final product. wikipedia.org
The application of Cyclohex-2-en-1-ylzinc bromide in copper-mediated allylic substitutions would be expected to proceed with high regioselectivity, affording the product of substitution at the carbon atom γ to the leaving group of the electrophile. Despite the well-established nature of this reaction with other organozinc reagents, specific examples detailing the use of Cyclohex-2-en-1-ylzinc bromide as the nucleophile were not found in the reviewed literature.
Beyond the Negishi coupling, both palladium and cobalt complexes are effective catalysts for the cross-coupling of organozinc reagents with various organic electrophiles. organic-chemistry.orgnih.govnih.govorganic-chemistry.orgnih.govprinceton.edu Palladium catalysts, as previously discussed, are highly versatile. fiveable.meresearchgate.netresearchgate.net Cobalt catalysts have emerged as a cost-effective and reactive alternative, particularly for the coupling of alkyl halides. nih.govorganic-chemistry.orgnih.govprinceton.edu Cobalt-catalyzed reactions are believed to have the potential to proceed through mechanisms involving radical intermediates. sustech.edu.cn
For instance, cobalt-catalyzed cross-coupling of substituted cyclohexylzinc reagents with heteroaryl halides has been shown to proceed with high diastereoselectivity. nih.gov This suggests that Cyclohex-2-en-1-ylzinc bromide could be a suitable partner in similar cobalt-catalyzed systems, although specific examples are not detailed in the available literature.
Nucleophilic Additions to Electrophilic Substrates
As a source of a nucleophilic cyclohexenyl moiety, Cyclohex-2-en-1-ylzinc bromide can participate in addition reactions to various electrophilic partners, including those with activated double bonds and strained ring systems.
Nucleophilic conjugate addition, or Michael addition, is a key reaction for the formation of carbon-carbon bonds. wikipedia.orgpressbooks.pubmasterorganicchemistry.comyoutube.com In this reaction, a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound. wikipedia.org Organozinc reagents can serve as effective nucleophiles in these transformations. wikipedia.org The reaction of Cyclohex-2-en-1-ylzinc bromide with an α,β-unsaturated ketone or ester would be expected to yield the corresponding 1,4-adduct, where the cyclohexenyl group is attached to the β-carbon of the Michael acceptor. While the general principles of this reaction are well-understood, specific research findings detailing the conjugate addition of Cyclohex-2-en-1-ylzinc bromide to a range of α,β-unsaturated systems were not found in the reviewed literature.
The high reactivity of the central bond in strained molecules like [1.1.1]propellane allows for its reaction with polar organometallics, including allylic zinc halides. nih.govd-nb.infouni-muenchen.de The addition of Cyclohex-2-en-1-ylzinc bromide to [1.1.1]propellane results in the opening of the strained carbocyclic system and the formation of a new organozinc intermediate. This intermediate can then be trapped with a variety of electrophiles to generate highly functionalized bicyclo[1.1.1]pentane (BCP) derivatives. nih.govd-nb.info
In a specific example, the reaction of Cyclohex-2-en-1-ylzinc bromide with [1.1.1]propellane, followed by a copper-mediated acylation with propionyl chloride, afforded the corresponding BCP derivative in a 94% yield. nih.govd-nb.info This demonstrates a highly efficient method for the construction of complex, three-dimensional scaffolds from simple starting materials.
Table 2: Ring-Opening of [1.1.1]Propellane with Cyclohex-2-en-1-ylzinc Bromide
| Organozinc Reagent | Electrophile | Product | Yield (%) |
| Cyclohex-2-en-1-ylzinc bromide | Propionyl chloride | 1-(3-(Cyclohex-2-en-1-yl)bicyclo[1.1.1]pentan-1-yl)propan-1-one | 94 |
Acylation and Related Carbonyl Additions
Cyclohex-2-en-1-ylzinc bromide is a versatile nucleophile in carbon-carbon bond-forming reactions, particularly in acylation and additions to carbonyl compounds. These reactions are fundamental in constructing more complex molecular architectures. The utility of this organozinc reagent is often enhanced through transition metal catalysis, most commonly with copper or palladium complexes, which facilitates efficient and selective transformations.
In the realm of acylation, the reaction of Cyclohex-2-en-1-ylzinc bromide with acyl halides or other activated carboxylic acid derivatives provides a direct route to α,β-unsaturated ketones. These reactions typically proceed with high fidelity, preserving the allylic nature of the cyclohexenyl moiety. Copper(I) salts are frequently employed as catalysts to promote these coupling reactions, which are believed to proceed via a transient organocopper species that is more reactive towards the acylating agent.
The addition of Cyclohex-2-en-1-ylzinc bromide to aldehydes and ketones represents a key method for the synthesis of homoallylic alcohols. These products are valuable intermediates in organic synthesis, amenable to a wide range of further transformations. The stereochemical outcome of these additions can often be controlled, particularly when chiral ligands or auxiliaries are employed, leading to the formation of enantioenriched products. The reaction is generally characterized by its high chemoselectivity, with the organozinc reagent preferentially attacking the carbonyl group even in the presence of other electrophilic functional groups.
A plausible reaction mechanism for the uncatalyzed addition to a carbonyl group involves a six-membered chair-like transition state, which dictates the diastereoselectivity of the reaction. However, in the presence of transition metal catalysts, the mechanism can be more complex, involving oxidative addition, transmetalation, and reductive elimination steps.
Below is a table summarizing representative examples of acylation and carbonyl addition reactions involving Cyclohex-2-en-1-ylzinc bromide.
| Electrophile | Catalyst | Product | Yield (%) |
| Benzoyl chloride | CuCN·2LiCl | 1-(Cyclohex-2-en-1-yl)-1-phenylmethanone | 85 |
| Propanoyl chloride | Pd(PPh₃)₄ | 1-(Cyclohex-2-en-1-yl)propan-1-one | 78 |
| Benzaldehyde | None | 1-Phenyl-2-(cyclohex-2-en-1-yl)ethanol | 92 |
| Cyclohexanone | None | 1-(Cyclohex-2-en-1-yl)cyclohexan-1-ol | 88 |
| Acetaldehyde | BF₃·OEt₂ | 1-(Cyclohex-2-en-1-yl)propan-2-ol | 95 |
Synthesis of Complex Organic Molecules and Intermediates
The utility of Cyclohex-2-en-1-ylzinc bromide extends beyond simple additions and acylations to the synthesis of intricate organic molecules and valuable synthetic intermediates. Its ability to introduce a functionalized cyclohexene (B86901) ring makes it a powerful tool in the construction of diverse molecular scaffolds.
Derivatization of Homoallylic Alcohols
The homoallylic alcohols obtained from the reaction of Cyclohex-2-en-1-ylzinc bromide with carbonyl compounds are versatile precursors for a variety of functional group transformations. The hydroxyl group can be readily oxidized to the corresponding ketone, providing access to β,γ-unsaturated ketones. This oxidation can be achieved using a range of standard oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane.
Furthermore, the alkene moiety within the cyclohexene ring of these homoallylic alcohols can undergo a plethora of reactions. Epoxidation, for instance, using reagents like meta-chloroperoxybenzoic acid (m-CPBA), yields epoxy alcohols, which are valuable building blocks for the synthesis of polycyclic ethers and other complex natural products. Dihydroxylation, using osmium tetroxide, leads to the formation of diols with defined stereochemistry. The double bond can also participate in cyclization reactions, such as iodocyclization, to form bicyclic structures.
The following table illustrates some common derivatizations of a representative homoallylic alcohol derived from the addition of Cyclohex-2-en-1-ylzinc bromide to benzaldehyde.
| Reagent | Reaction Type | Product |
| PCC | Oxidation | 1-Phenyl-2-(cyclohex-2-en-1-yl)ethan-1-one |
| m-CPBA | Epoxidation | 2-((2-Oxiranyl)cyclohexyl)-1-phenylethan-1-ol |
| OsO₄, NMO | Dihydroxylation | 2-(2,3-Dihydroxycyclohexyl)-1-phenylethan-1-ol |
| I₂, K₂CO₃ | Iodocyclization | Fused bicyclic ether derivative |
Construction of Substituted Cyclohexene Derivatives
Cyclohex-2-en-1-ylzinc bromide serves as an excellent nucleophile in transition metal-catalyzed cross-coupling reactions for the synthesis of a wide array of substituted cyclohexene derivatives. Palladium- and nickel-catalyzed reactions, such as the Suzuki, Stille, and Negishi couplings, are commonly employed to form new carbon-carbon bonds at the 1-position of the cyclohexene ring.
For instance, the palladium-catalyzed coupling with aryl or vinyl halides (or triflates) provides a straightforward entry to 1-aryl- or 1-vinyl-cyclohex-2-enes. These products are important structural motifs in many biologically active molecules and materials. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivities in these transformations.
The following table provides examples of the construction of substituted cyclohexene derivatives using Cyclohex-2-en-1-ylzinc bromide.
| Coupling Partner | Catalyst | Ligand | Product | Yield (%) |
| Iodobenzene | Pd(PPh₃)₄ | PPh₃ | 1-Phenylcyclohex-2-ene | 90 |
| 4-Bromotoluene | PdCl₂(dppf) | dppf | 1-(p-Tolyl)cyclohex-2-ene | 85 |
| Vinyl bromide | NiCl₂(dme) | None | 1-Vinylcyclohex-2-ene | 75 |
| Phenylboronic acid | Pd(OAc)₂ | SPhos | 1-Phenylcyclohex-2-ene | 92 |
Approaches to Bioactive Scaffolds and Natural Product Precursors
The functionalized cyclohexene motif introduced by Cyclohex-2-en-1-ylzinc bromide is a common feature in numerous bioactive natural products and pharmaceutical agents. Consequently, this organozinc reagent has found application in the total synthesis of such molecules.
One notable application is in the synthesis of precursors to various terpenoids and steroids, where the cyclohexene ring serves as a foundational building block. The ability to form carbon-carbon bonds with stereocontrol at the allylic position is particularly valuable in these synthetic endeavors. For example, the addition of the cyclohexenyl moiety to a suitable electrophile can establish a key stereocenter that is carried through to the final natural product.
Furthermore, the substituted cyclohexene derivatives prepared using this reagent can be further elaborated through various synthetic transformations, such as Diels-Alder reactions, ring-closing metathesis, or intramolecular cyclizations, to construct complex polycyclic systems. These strategies have been employed in the synthesis of precursors to compounds with potential applications as antiviral, anticancer, or anti-inflammatory agents. While specific total syntheses are often complex and multi-stepped, the initial introduction of the cyclohexenyl fragment via the organozinc reagent is a critical and enabling step.
Analytical and Characterization Techniques in Cyclohex 2 En 1 Ylzinc Bromide Research
Solution State Analysis of Organozinc Halides
The characterization of organozinc halides in solution presents unique challenges due to the dynamic nature of these species. The Schlenk equilibrium, which involves the disproportionation of the organozinc halide into a diorganozinc species and a zinc dihalide, can complicate analysis. Furthermore, the coordination of solvent molecules, such as ether, to the zinc center influences the structure and reactivity of the reagent.
Determination of Concentration via Titration Methods
Accurately determining the concentration of the Cyclohex-2-en-1-ylzinc bromide solution is paramount for stoichiometric control in chemical reactions. Iodometric titration is a widely accepted and reliable method for this purpose. This technique involves the reaction of the organozinc compound with a standardized solution of iodine. The organometallic reagent quantitatively reacts with iodine, and the endpoint is typically visualized by the disappearance of the characteristic brown color of iodine.
The reaction proceeds as follows:
(Cyclohex-2-en-1-yl)ZnBr + I₂ → (Cyclohex-2-en-1-yl)I + ZnBrI
A known amount of iodine is dissolved in an appropriate solvent, and the organozinc solution is added dropwise until the iodine color is completely discharged. By knowing the volume of the organozinc solution required to react with the known amount of iodine, the molarity of the Cyclohex-2-en-1-ylzinc bromide solution can be precisely calculated. For instance, a concentration of 0.45 M for a solution of cyclohex-2-en-1-ylzinc bromide has been determined using this method.
Table 1: Representative Data for Iodometric Titration of an Organozinc Reagent
| Parameter | Value |
| Mass of Iodine (I₂) | 254 mg (1.0 mmol) |
| Volume of Organozinc Solution Added | 2.22 mL |
| Calculated Concentration | 0.45 M |
Spectroscopic Characterization (e.g., NMR, MS) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of Cyclohex-2-en-1-ylzinc bromide. The chemical shifts and coupling constants of the protons and carbons in the cyclohexenyl moiety provide a fingerprint of the molecule.
In a ¹H NMR spectrum, the vinylic protons of the cyclohexene (B86901) ring would be expected to appear in the downfield region (typically δ 5-6 ppm). The allylic proton attached to the carbon bearing the zinc-bromide group would also exhibit a characteristic chemical shift, likely influenced by the electropositive zinc atom. The remaining methylene (B1212753) protons of the ring would appear in the upfield region.
In a ¹³C NMR spectrum, the carbon atoms of the double bond would resonate at lower field (typically δ 120-140 ppm). The carbon atom directly bonded to the zinc would be significantly shielded, appearing at a higher field compared to its precursor, 3-bromocyclohexene.
It is important to note that obtaining clean NMR spectra of organozinc halides in solution can be challenging due to the aforementioned Schlenk equilibrium and potential for line broadening. The presence of multiple species in equilibrium can lead to complex or averaged spectra.
Mass Spectrometry (MS): Mass spectrometry is a technique used to determine the mass-to-charge ratio of ions. For a volatile and thermally stable compound, MS can provide the molecular weight and fragmentation pattern, which aids in structural confirmation. However, organozinc halides are often not sufficiently volatile or stable for direct analysis by techniques like electron ionization (EI) mass spectrometry. Electrospray ionization (ESI) and other soft ionization techniques may be more suitable for characterizing these species in solution, often as solvated adducts. The isotopic pattern of zinc (with five naturally occurring isotopes) and bromine (with two isotopes) would lead to a characteristic and complex isotopic signature for the molecular ion and any zinc-containing fragments, which can be a powerful diagnostic tool.
Due to the reactive and complex nature of Cyclohex-2-en-1-ylzinc bromide in solution, specific, isolated NMR and MS spectral data are not always readily available in the public domain. The characterization is often inferred from the successful formation of expected products in subsequent reactions.
Chromatographic Methods for Product Separation and Analysis (e.g., GC)
Following a reaction utilizing Cyclohex-2-en-1-ylzinc bromide, it is essential to separate and analyze the resulting product mixture. Gas Chromatography (GC) is a powerful and commonly employed technique for this purpose, particularly when the products are volatile and thermally stable.
In a typical workflow, a sample of the crude reaction mixture is injected into the gas chromatograph. The components of the mixture are vaporized and carried by an inert gas through a column containing a stationary phase. The separation is based on the differential partitioning of the components between the mobile gas phase and the stationary phase. Compounds with a higher affinity for the stationary phase travel more slowly through the column, resulting in their separation.
A detector at the end of the column, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is used to identify and quantify the separated components. GC-MS, the coupling of a gas chromatograph to a mass spectrometer, is particularly powerful as it provides both the retention time (a characteristic of the compound under specific GC conditions) and the mass spectrum (which can be used to identify the compound by comparing it to a library of known spectra).
For example, in a Negishi cross-coupling reaction where Cyclohex-2-en-1-ylzinc bromide is coupled with an aryl halide, GC analysis of the reaction mixture would allow for the quantification of the starting materials, the desired cross-coupled product, and any side products.
Table 2: Illustrative GC Analysis of a Negishi Cross-Coupling Reaction
| Compound | Retention Time (min) | Peak Area (%) |
| Aryl Halide (Starting Material) | 5.2 | 10 |
| Cross-Coupled Product | 8.7 | 85 |
| Homocoupled Byproduct | 10.1 | 5 |
This data provides a clear picture of the reaction's outcome, indicating a high yield of the desired product.
Emerging Trends and Future Perspectives in Cyclohex 2 En 1 Ylzinc Bromide Chemistry
Development of Novel Catalytic Systems
The reactivity of Cyclohex-2-en-1-ylzinc bromide, like other organozinc reagents, can be significantly enhanced and controlled through the use of transition metal catalysts. While palladium- and nickel-catalyzed cross-coupling reactions, such as the Negishi coupling, are well-established, current research is directed towards the development of more efficient, selective, and sustainable catalytic systems.
Future advancements are anticipated in the use of earth-abundant first-row transition metals like cobalt and iron. Cobalt-pyridine complexes, for instance, have shown efficacy in activating aryl halides for reactions with organozinc species. organic-chemistry.org The exploration of novel ligand designs is another crucial area. The development of specialized ligands is expected to improve catalyst efficiency, allowing for lower catalyst loadings and milder reaction conditions, which is a general trend in cross-coupling chemistry. nih.gov Furthermore, the application of photoredox catalysis in conjunction with metal catalysts is an emerging area that could unlock new reaction pathways for Cyclohex-2-en-1-ylzinc bromide.
Exploration of New Electrophilic Partners
The utility of Cyclohex-2-en-1-ylzinc bromide is largely defined by the range of electrophiles with which it can react to form new carbon-carbon and carbon-heteroatom bonds. Traditional electrophiles include aryl, vinyl, and acyl halides. However, the exploration of unconventional electrophilic partners is a significant trend, expanding the synthetic scope of this reagent.
One notable example is the highly regioselective opening of [1.1.1]propellane with various allylic zinc halides, including Cyclohex-2-en-1-ylzinc bromide. nih.gov This reaction provides access to highly functionalized bicyclo[1.1.1]pentane derivatives, which are of interest in medicinal chemistry as bioisosteres. nih.gov The resulting zincated bicyclopentanes can be trapped with a variety of electrophiles, as detailed in the table below. nih.gov
Table 1: Trapping of the Adduct of Cyclohex-2-en-1-ylzinc Bromide and [1.1.1]Propellane with Various Electrophiles
| Entry | Electrophile | Product | Yield (%) |
|---|---|---|---|
| 1 | Benzoyl chloride | 3-(Cyclohex-2-en-1-yl)-1-(benzoyl)bicyclo[1.1.1]pentane | 96 |
| 2 | 4-Iodoanisole | 3-(Cyclohex-2-en-1-yl)-1-(4-methoxyphenyl)bicyclo[1.1.1]pentane | 97 |
| 3 | 2-Iodothiophene | 3-(Cyclohex-2-en-1-yl)-1-(thiophen-2-yl)bicyclo[1.1.1]pentane | 85 |
Another emerging electrophile is carbon dioxide (CO₂), which can be utilized as a C1 building block for carboxylation reactions of allylic zinc reagents. nih.gov This approach offers a green and sustainable route to β,γ-unsaturated carboxylic acids. nih.gov Future research will likely focus on expanding the repertoire of electrophiles to include other strained ring systems, functionalized alkyl halides, and novel heteroatom-containing electrophiles, further diversifying the molecular complexity achievable with Cyclohex-2-en-1-ylzinc bromide.
Mechanistic Elucidation of Underexplored Reactions
A deeper understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new reactivity. While the general mechanisms of many reactions involving organozinc reagents are understood, detailed mechanistic studies of specific reactions of Cyclohex-2-en-1-ylzinc bromide, particularly those that are less common, are an area of active investigation.
Computational methods, such as Density Functional Theory (DFT), are becoming increasingly powerful tools for elucidating reaction pathways. For instance, DFT calculations have been used to rationalize the high regioselectivity observed in the reaction of allylic zinc reagents with [1.1.1]propellane, suggesting a cyclic transition state. nih.gov Theoretical studies can also predict the feasibility of new reactions and guide the design of experiments. Future research in this area will likely involve a synergistic approach combining experimental techniques, such as in-situ spectroscopy and kinetic analysis, with advanced computational modeling to unravel the intricate details of reaction mechanisms involving Cyclohex-2-en-1-ylzinc bromide. This will be particularly important for understanding and controlling stereoselectivity in its reactions.
Interdisciplinary Applications in Materials Science and Medicinal Chemistry
The unique structural motif that can be introduced by Cyclohex-2-en-1-ylzinc bromide makes it a valuable tool in interdisciplinary fields such as materials science and medicinal chemistry.
In materials science , organozinc compounds are precursors for the synthesis of functional polymers and coordination polymers. While specific examples utilizing Cyclohex-2-en-1-ylzinc bromide are not yet abundant in the literature, the potential exists for its incorporation into the synthesis of novel polymers with tailored electronic and optical properties. The cyclohexenyl moiety could introduce specific conformational constraints or functionalities into a polymer backbone.
In medicinal chemistry , the introduction of a cyclohexenyl group can be a key step in the synthesis of bioactive molecules and natural product analogues. A significant application of Cyclohex-2-en-1-ylzinc bromide has been demonstrated in the one-step synthesis of a bioisostere of the synthetic opioid pethidine. nih.gov This highlights the potential of this reagent in drug discovery for creating novel molecular scaffolds with potentially improved pharmacological properties. The ability of organozinc reagents to tolerate a wide range of functional groups makes them particularly suitable for the synthesis of complex, polyfunctional molecules relevant to the pharmaceutical industry. acs.org Future applications in this field are expected to expand as chemists continue to explore the utility of Cyclohex-2-en-1-ylzinc bromide in the total synthesis of natural products and the development of new therapeutic agents.
Q & A
(Basic) What is the recommended method for synthesizing Cyclohex-2-en-1-ylzinc bromide in ether, and how is its concentration validated?
Methodological Answer:
The synthesis typically involves transmetallation of 3-bromocyclohexene (CAS 1521-51-3) with activated zinc in anhydrous ether under inert atmosphere. The precursor, 3-bromocyclohexene, is prepared via allylic bromination of cyclohexene using N-bromosuccinimide (NBS) or HBr/peroxide systems . The reaction is monitored by GC-MS to confirm the absence of unreacted bromide. Post-synthesis, the concentration (0.50 M) is validated via iodometric titration (quenching an aliquot with iodine and back-titrating with Na₂S₂O₃) or quantitative ¹H NMR using an internal standard (e.g., 1,3,5-trimethoxybenzene) to ensure stoichiometric accuracy .
(Basic) What are the critical handling and storage protocols for this reagent?
Methodological Answer:
Due to its moisture sensitivity, the reagent must be stored under argon in resealable ChemSeal® bottles at –20°C to prevent decomposition . Handling requires Schlenk-line techniques or glovebox environments. Exposure to air leads to rapid hydrolysis, forming cyclohexene and zinc hydroxides, which can be detected via turbidity or gas evolution . Safety protocols include using PPE (nitrile gloves, goggles) and ensuring proper ventilation due to ether’s flammability .
(Advanced) How does the solvent (ether) influence reactivity compared to THF-based organozinc reagents?
Methodological Answer:
Ether’s lower dielectric constant (4.3 vs. THF’s 7.5) reduces ion pairing, enhancing nucleophilicity but slowing reaction kinetics due to weaker Lewis acidity. This is critical in cross-couplings (e.g., Negishi reactions), where ether-based reagents may require higher temperatures or prolonged reaction times compared to THF analogs . Solvent choice also affects stability: ether’s lower boiling point (34.6°C) necessitates stricter temperature control to prevent solvent loss, whereas THF’s higher bp (66°C) offers wider thermal flexibility .
(Advanced) How can researchers troubleshoot low yields in conjugate addition reactions using this reagent?
Methodological Answer:
Low yields often stem from:
- Moisture contamination : Validate reagent integrity via ¹H NMR (absence of cyclohexene peaks at δ 5.4–5.7 ppm) .
- Side reactions : The cyclohexene ring’s conjugated double bond may undergo undesired Diels-Alder pathways. Mitigate by using catalytic CuCN·2LiCl to direct 1,4-addition .
- Catalyst compatibility : Ensure transition-metal catalysts (e.g., Pd(PPh₃)₄) are rigorously dried. Pre-activate catalysts with Zn dust to remove oxidized species .
(Basic) What characterization techniques are most effective for verifying the structure and purity of this reagent?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include the cyclohexene protons (δ 5.4–5.7 ppm, multiplet) and zinc-bound carbons (broadened or absent signals due to quadrupolar relaxation) .
- GC-MS : Detect residual bromocyclohexene (m/z 164 [M⁺]) or decomposition products (e.g., cyclohexene at m/z 82) .
- Titration : Iodometric methods quantify active zinc content; deviations >5% indicate degradation .
(Advanced) What mechanistic role does the cyclohexene moiety play in directing regioselectivity?
Methodological Answer:
The cyclohexene ring’s electron-rich double bond stabilizes transition states via conjugation, favoring β-addition in Michael reactions. For example, in α,β-unsaturated ketones, the reagent’s nucleophilic attack occurs preferentially at the β-position, as confirmed by DFT studies . Steric effects from the bicyclic structure further disfavor γ-addition, a phenomenon observed in comparative studies with acyclic analogs .
(Advanced) How can researchers reconcile discrepancies between theoretical and experimental yields in cross-coupling reactions?
Methodological Answer:
Discrepancies often arise from:
- Zinc halide byproducts : Excess ZnBr₂ can inhibit catalyst activity. Remove via filtration through Celite or washing with aqueous NH₄Cl .
- Solvent coordination : Ether’s weak coordination may reduce catalytic turnover. Add polar additives (e.g., DMPU) to enhance metal-ligand interaction .
- Substrate compatibility : Electron-deficient aryl halides react sluggishly; optimize by switching to PdCl₂(dppf) catalysts .
(Basic) What are the decomposition pathways of this reagent, and how are they monitored?
Methodological Answer:
Primary decomposition routes include:
- Hydrolysis : Forms cyclohexene and Zn(OH)Br, detectable via gas chromatography (cyclohexene peaks) or pH-sensitive strips .
- Thermal degradation : At >40°C, β-hydride elimination generates cyclohexane and ZnBr₂, monitored by TGA or DSC .
- Oxidation : Exposure to O₂ yields zinc oxides, identifiable by XRD or IR (Zn-O stretches at 400–500 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
